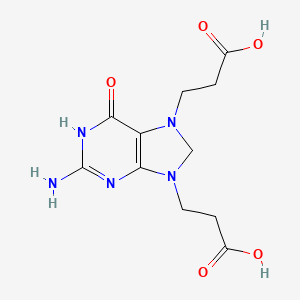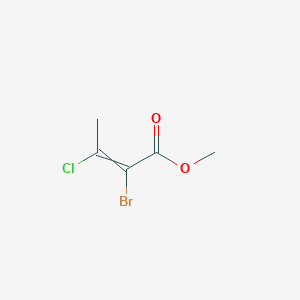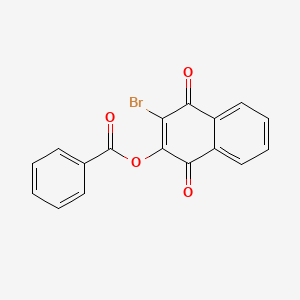![molecular formula C11H10N4O2 B14345312 3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 93355-95-4](/img/structure/B14345312.png)
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione is a heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione can be achieved through various methods, including:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, improving the reaction efficiency.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as continuous flow synthesis and batch reactors are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the imidazo and dione functionalities.
Quinazolinone: A derivative with a carbonyl group at the 4-position, known for its diverse biological activities.
Imidazoquinoline: A compound with an imidazo ring fused to a quinoline core, studied for its immunomodulatory properties.
Uniqueness
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione is unique due to its specific substitution pattern and the presence of both imidazo and dione functionalities.
Eigenschaften
CAS-Nummer |
93355-95-4 |
|---|---|
Molekularformel |
C11H10N4O2 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
3,7-dimethyl-5H-imidazo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C11H10N4O2/c1-14-5-12-8-3-6-7(4-9(8)14)13-11(17)15(2)10(6)16/h3-5H,1-2H3,(H,13,17) |
InChI-Schlüssel |
XSCPFVNJHGNVJV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C=C3C(=C2)C(=O)N(C(=O)N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
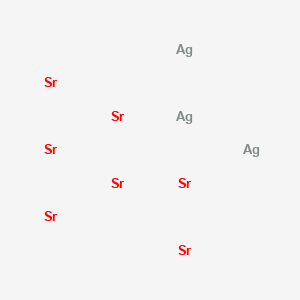
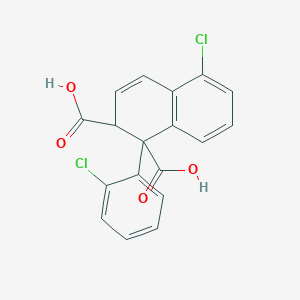
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
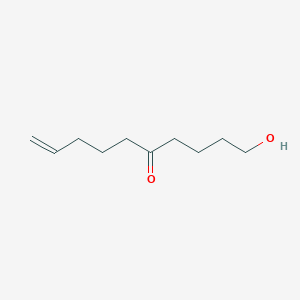
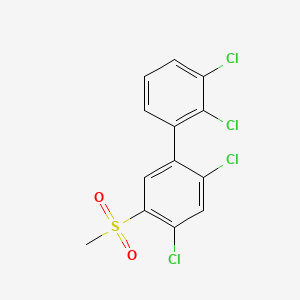
![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)

![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
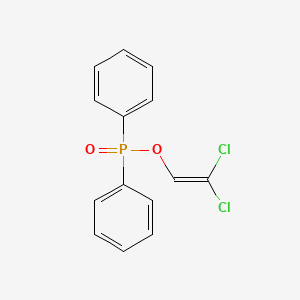
![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
